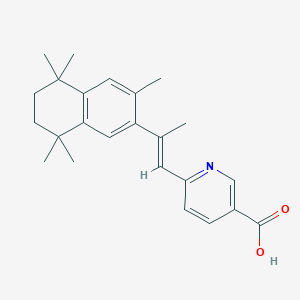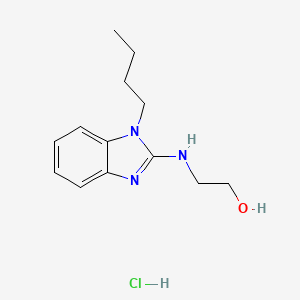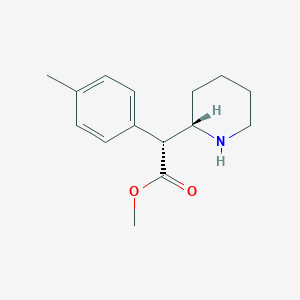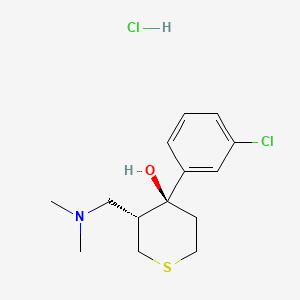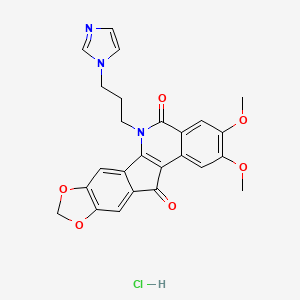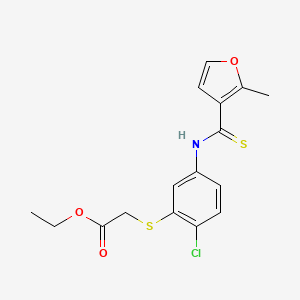
Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester is a complex organic compound with a unique structure. This compound features a combination of acetic acid, chloro, furan, and thioxomethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloroacetic acid, 2-methyl-3-furan, and thioxomethylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may produce carboxylic acids, while reduction may yield alcohols
Scientific Research Applications
Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Benzoic acid, 2-chloro-5-[[(2-methyl-3-furanyl)thioxomethyl]amino]-, cyclopentyl ester
- Cyclohexyl 2-chloro-5-[[(2-methyl-3-furanyl)thioxomethyl]amino]benzoate
Uniqueness
What sets acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and functionality.
Properties
CAS No. |
178870-50-3 |
|---|---|
Molecular Formula |
C16H16ClNO3S2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C16H16ClNO3S2/c1-3-20-15(19)9-23-14-8-11(4-5-13(14)17)18-16(22)12-6-7-21-10(12)2/h4-8H,3,9H2,1-2H3,(H,18,22) |
InChI Key |
DOQYEIOPPBUXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


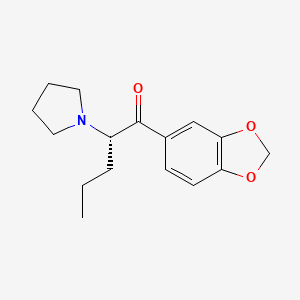
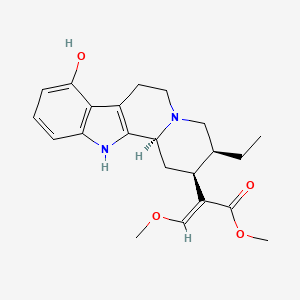

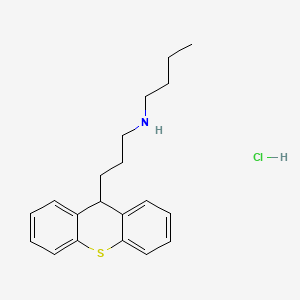

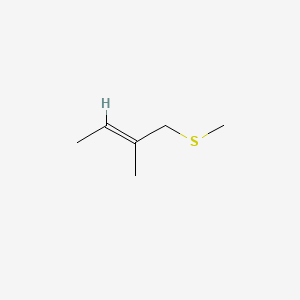

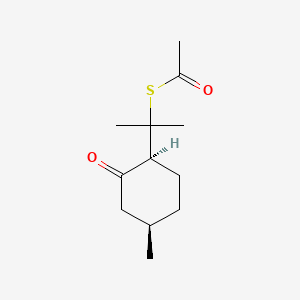
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
